molecular formula C8H8N2O4 B1313979 Methyl 3-methyl-6-nitropicolinate CAS No. 342622-72-4

Methyl 3-methyl-6-nitropicolinate

Cat. No. B1313979
CAS RN: 342622-72-4
M. Wt: 196.16 g/mol
InChI Key: OSAJAKAAGMGPQC-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-nitropicolinate is a chemical compound with the formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI code for this compound is 1S/C8H8N2O5/c1-14-6-4-3-5 (10 (12)13)7 (9-6)8 (11)15-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed, dry environment .

Scientific Research Applications

Synthesis and Reactivity

  • The Reissert-Kaufmann-type reaction is employed for producing various nitropyridinecarboxylic acids, including derivatives related to Methyl 3-methyl-6-nitropicolinate. Specifically, substituted N-methoxy-4-nitropyridinium methylsulfates undergo this reaction to yield 2-cyano-4-nitropyridines, which can be hydrolyzed to 4-nitropicolinic acids. This provides a novel synthesis pathway for such compounds from pyridine homologues, highlighting the reactivity and potential synthetic utility of this compound (Matsumura, Ariga, & Ohfuji, 1970).

Spectroscopy and Structural Studies

  • Studies on the proton magnetic resonance (p.m.r.) spectra of various 2-substituted picolines, including nitropicolines, reveal the presence of long-range coupling in these molecules. This insight is crucial for understanding the electronic structure and reactivity of such compounds, potentially including this compound (Bell, Egan, & Bauer, 1965)).
  • UV spectroscopic analysis of 2-N-substituted 4-nitropicolines and their N-oxides, which are structurally related to this compound, reveals the presence of characteristic absorption bands due to π→π* excitation and intramolecular charge transfer (ICT). Such studies are essential for understanding the electronic properties of these compounds, which can influence their reactivity and potential applications (Lorenc & Puszko, 1998)).

Methylation and Substitution Reactions

  • The study of methylation reactions of indazoles and related compounds, including nitro derivatives, provides insights into the selective formation of various methylated products under different conditions. These findings can be pertinent to the chemistry of nitropicolinate derivatives, offering perspectives on their synthetic adaptability and the influence of reaction conditions on product formation (Jaffari & Nunn, 1974)).

Synthesis of Novel Compounds

  • Research into the synthesis of novel compounds like 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran demonstrates the innovative use of alpha-nitro ketone intermediates. The synthesis approach involving these intermediates can offer valuable insights into the synthetic possibilities of this compound-related structures (Zhang, Tomizawa, & Casida, 2004)).

Mass Spectrometry and Fragmentation Patterns

  • Investigations into the fragmentation patterns of substituted pyridines and picolines under electron impact provide valuable data for understanding the mass spectrometric behavior of such compounds. This knowledge is crucial for the characterization and analytical application of this compound and related molecules (Keller, Bauer, & Bell, 1968)).

Safety and Hazards

Methyl 3-methyl-6-nitropicolinate should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized. Personal protective equipment should be used when handling this compound .

Future Directions

While specific future directions for Methyl 3-methyl-6-nitropicolinate are not available in the retrieved data, research in the field of chemistry often involves the synthesis of new compounds, the discovery of new reactions, and the development of new applications for existing compounds .

Relevant Papers Several papers were found related to this compound. These papers discuss topics such as the synthesis and pharmacological activities of azo dye derivatives , the interaction mechanism between 1-methyl-3,4,5-trinitropyrazole and 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane , and the roles and therapeutic implications of m6A modification in cancer immunotherapy . These papers provide valuable insights into the properties and potential applications of this compound and similar compounds.

properties

IUPAC Name

methyl 3-methyl-6-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAJAKAAGMGPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496643
Record name Methyl 3-methyl-6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342622-72-4
Record name Methyl 3-methyl-6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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